molecular formula C21H28N4O4S B2799069 N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-48-2

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2799069
CAS RN: 898445-48-2
M. Wt: 432.54
InChI Key: GQAHWXPGPMQRQX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Toxicology of Related Compounds

A review by Kennedy (2001) discussed the biological effects and toxicology of acetamide and its derivatives, highlighting the continued commercial importance of these chemicals and the significant increase in knowledge about the biological consequences of exposure to humans. This review suggests that while the biological responses of these chemicals vary, their usage or proposed usage significantly influences the type and amount of available information (Kennedy, 2001).

Zaleplon and Related Compounds

Heydorn (2000) reviewed Zaleplon (a non-benzodiazepine sedative hypnotic) and its preclinical studies, which have shown that benzodiazepines like triazolam can substitute for zaleplon in animals. This review indicates that zaleplon is recognized by animals as a benzodiazepine agent, shedding light on the pharmacodynamics of related compounds (Heydorn, 2000).

Non-Fentanil Novel Synthetic Opioids

Sharma et al. (2018) provided a detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, specifically N-substituted benzamides and acetamides. The review includes data from international early warning systems and drug user forums, offering insights into the emergence of these substances as drugs of abuse (Sharma et al., 2018).

Thiophene Analogues of Carcinogens

Ashby et al. (1978) synthesized and evaluated the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, including compounds with acetamide components, for potential carcinogenicity. This study suggests that the structural modifications in these analogues can influence their biological activity and potential carcinogenicity (Ashby et al., 1978).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

Parmar et al. (2023) covered the synthetic pathways employed for the development of pyranopyrimidine scaffolds, highlighting the application of hybrid catalysts in the synthesis of these structures. This review presents a comprehensive overview of the synthetic methodologies used for the development of structurally complex compounds, offering insights into the versatility and potential of catalytic applications in the synthesis of bioactive molecules (Parmar et al., 2023).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-24(2)8-9-25-18-7-5-6-17(18)20(23-21(25)27)30-13-19(26)22-14-10-15(28-3)12-16(11-14)29-4/h10-12H,5-9,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAHWXPGPMQRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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